molecular formula C10H11N3S B14625879 6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine CAS No. 54418-76-7

6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine

Cat. No.: B14625879
CAS No.: 54418-76-7
M. Wt: 205.28 g/mol
InChI Key: ZLAWBNRKZLGQBG-UHFFFAOYSA-N
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Description

6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound that belongs to the thiadiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This method allows for the formation of the thiadiazine ring, which is a crucial structural component of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and phenyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

54418-76-7

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

6-methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine

InChI

InChI=1S/C10H11N3S/c1-7-9(12-13-10(11)14-7)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13)

InChI Key

ZLAWBNRKZLGQBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN=C(S1)N)C2=CC=CC=C2

Origin of Product

United States

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